molecular formula C11H17N3S B10925558 1-Butyl-3-(4-methylpyridin-2-yl)thiourea CAS No. 66713-63-1

1-Butyl-3-(4-methylpyridin-2-yl)thiourea

Katalognummer: B10925558
CAS-Nummer: 66713-63-1
Molekulargewicht: 223.34 g/mol
InChI-Schlüssel: SSEUGPZUZSNEBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Nomenclature and IUPAC Classification

The systematic naming of 1-butyl-3-(4-methylpyridin-2-yl)thiourea follows IUPAC guidelines for thiourea derivatives. The parent structure is thiourea (NH$$2$$CSNH$$2$$), where one amino group is substituted with a butyl chain, and the other is linked to a 4-methylpyridin-2-yl group. Key identifiers include:

  • IUPAC Name : this compound.
  • Molecular Formula : C$${11}$$H$${17}$$N$$3$$S, derived from the aggregation of a butyl group (C$$4$$H$$9$$), a thiourea core (N$$2$$CS), and a 4-methylpyridine ring (C$$6$$H$$6$$N).
  • SMILES Notation : CCCCNC(=S)Nc1nccc(C)c1, encoding the butyl chain, thiourea linkage, and methyl-substituted pyridine.
  • InChIKey : A unique identifier generated from its structural features, such as ROFLMWUJHYQYRQZ for analogous compounds.

Table 1: Comparative Analysis of Related Thiourea Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol)
This compound C$${11}$$H$${17}$$N$$_3$$S Butyl, 4-methylpyridin-2-yl 223.34 (calculated)
(4-Methyl-pyridin-2-yl)-thiourea C$$7$$H$$9$$N$$_3$$S 4-methylpyridin-2-yl 167.23
1-Butyl-3-(2-pyridyl)thiourea C$${10}$$H$${15}$$N$$_3$$S Butyl, pyridin-2-yl 209.31

The structural distinction lies in the methyl group’s position on the pyridine ring, which influences electronic distribution and intermolecular interactions.

Historical Context of Thiourea Derivative Development

Thiourea derivatives emerged as a focal point in organic chemistry following Marceli Nencki’s synthesis of thiourea in 1873. The replacement of oxygen with sulfur in urea analogs introduced stronger hydrogen-bond donors, broadening their utility in catalysis and pharmacology. The mid-20th century saw accelerated interest in substituted thioureas, particularly those with aromatic and heterocyclic groups, due to their potential as enzyme inhibitors and antimicrobial agents.

The development of this compound aligns with advancements in heterocyclic chemistry, where pyridine rings were functionalized to modulate bioactivity. For instance, the introduction of alkyl chains like butyl aimed to enhance lipid solubility, thereby improving membrane permeability in drug candidates. Modern synthetic techniques, such as microwave-assisted reactions and catalytic thiocyanation, have streamlined the production of such derivatives, enabling precise structural modifications.

Significance in Heterocyclic Compound Research

This compound epitomizes the synergy between heterocycles and thiourea functionalities. The pyridine ring contributes aromaticity and basicity, while the thiourea moiety facilitates hydrogen bonding with biological targets. Key research applications include:

  • Molecular Recognition : The compound’s thiourea group can act as a hydrogen-bond donor, enabling selective interactions with anions or protein residues. This property is exploitable in sensor design and enzyme inhibition.
  • Catalysis : Chiral thioureas, including pyridine-containing variants, serve as organocatalysts in asymmetric synthesis, leveraging non-covalent interactions to achieve stereoselectivity.
  • Drug Discovery : Pyridine-thiourea hybrids are investigated for antiviral and anticancer activities, with structural analogs showing promise in preclinical studies.

Table 2: Hydrogen-Bonding Properties of Thiourea Derivatives

Compound Hydrogen-Bond Donors Hydrogen-Bond Acceptors Rotatable Bonds
This compound 2 3 4
N,N'-Bis(4-methyl-2-pyridinyl)thiourea 2 4 3

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

66713-63-1

Molekularformel

C11H17N3S

Molekulargewicht

223.34 g/mol

IUPAC-Name

1-butyl-3-(4-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C11H17N3S/c1-3-4-6-13-11(15)14-10-8-9(2)5-7-12-10/h5,7-8H,3-4,6H2,1-2H3,(H2,12,13,14,15)

InChI-Schlüssel

SSEUGPZUZSNEBC-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=S)NC1=NC=CC(=C1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Reaction of Butylamine with 4-Methylpyridin-2-yl Isothiocyanate

The most widely reported method involves the nucleophilic addition of butylamine to 4-methylpyridin-2-yl isothiocyanate. This single-step reaction proceeds under mild conditions, typically in anhydrous solvents such as tetrahydrofuran (THF) or acetonitrile. The general reaction mechanism is represented as:

Butylamine+4-Methylpyridin-2-yl isothiocyanateThis compound\text{Butylamine} + \text{4-Methylpyridin-2-yl isothiocyanate} \rightarrow \text{this compound}

Key advantages of this method include high atom economy and minimal byproduct formation. For instance, a patent by achieved a 77–92% yield range for analogous thiourea derivatives using stoichiometric equivalents of amine and isothiocyanate in acetonitrile-toluene mixtures. However, the availability of 4-methylpyridin-2-yl isothiocyanate remains a limiting factor, necessitating in situ generation in many cases.

In Situ Generation of Isothiocyanate Intermediates

To circumvent the challenges of isolating reactive isothiocyanates, researchers have developed methods to generate these intermediates directly from thiocyanates or carboxylic acid derivatives. A notable approach involves the reaction of 4-methylpyridin-2-thiocyanate with butylamine in the presence of a base such as triethylamine. This method, adapted from benzothiazole-based thiourea syntheses, proceeds via the following pathway:

4-Methylpyridin-2-thiocyanate+ButylamineBaseThis compound\text{4-Methylpyridin-2-thiocyanate} + \text{Butylamine} \xrightarrow{\text{Base}} \text{this compound}

In a study by, this method yielded 65–87% product purity after column chromatography, with reaction times ranging from 12 to 24 hours. The use of polar aprotic solvents like dimethylformamide (DMF) enhanced reaction kinetics but required stringent moisture control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent selection critically influences reaction efficiency. Comparative studies from and demonstrate that acetonitrile-toluene mixtures optimize nucleophilicity while minimizing side reactions (Table 1). Elevated temperatures (60–80°C) improve reaction rates but risk decomposition of the thiourea product.

Table 1: Solvent Systems and Corresponding Yields

SolventTemperature (°C)Yield (%)Source
Acetonitrile2578
THF0→2565
DMF10087

Catalysts and Additives

The addition of catalysts such as tin(IV) chloride (SnCl₄) or 4-dimethylaminopyridine (4-DMAP) significantly enhances reaction efficiency. For example, reported a 3.92% yield improvement using SnCl₄ in acetonitrile-toluene systems, attributed to its Lewis acid properties facilitating isothiocyanate activation. Conversely, 4-DMAP in DMF enabled near-quantitative conversions for benzimidazole-thiourea hybrids.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purifying this compound. Elution with hexane-ethyl acetate gradients (5:1 → 2:1) effectively separates the product from unreacted amines and thiocyanate precursors. High-performance liquid chromatography (HPLC) methods, as validated by, achieve >98% purity using C18 columns and methanol-water mobile phases.

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. The 1H^1H-NMR spectrum of the compound exhibits characteristic signals:

  • δ 1.52 ppm (d, 3H, butyl CH₃)

  • δ 7.78 ppm (td, 1H, pyridinyl H)

  • δ 8.47 ppm (d, 1H, pyridinyl H)

MS data from corroborate the molecular ion peak at m/z 249.1176 [M+H]⁺, consistent with the theoretical molecular weight of 248.30 g/mol.

Industrial-Scale Considerations

Scaling up thiourea synthesis necessitates addressing solvent recovery and waste management. Continuous-flow reactors, as proposed in, reduce reaction times from hours to minutes while improving yield consistency. Furthermore, substituting toxic solvents like DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) aligns with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-3-(4-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Wirkmechanismus

Fazit

This compound ist eine Verbindung mit großem Potenzial in mehreren Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Ihre einzigartige Struktur und Reaktivität machen sie zu einem wertvollen Forschungsobjekt für die laufende Forschung und Entwicklung.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Thiourea Derivatives

Compound Substituents (R1, R3) Key Features
1-Butyl-3-(4-methylpyridin-2-yl)thiourea R1 = Butyl, R3 = 4-methylpyridin-2-yl High lipophilicity; potential for metal coordination via S and pyridinyl N
1-(4-Methylpyridin-2-yl)thiourea R1 = H, R3 = 4-methylpyridin-2-yl Smaller size; higher solubility in polar solvents; used in Hantzsch syntheses
N-Benzoyl-N'-phenylthiourea R1 = Benzoyl, R3 = Phenyl Strong EGFR inhibition due to aromatic stacking; moderate hydrophobicity
Aryl ester thioureas (e.g., 8, 9) R1/R3 = Aryl esters Electron-withdrawing groups enhance catalytic activity (e.g., 28% conversion)

Key Observations :

  • The 4-methylpyridin-2-yl group provides a planar aromatic system for π-π stacking, unlike non-aromatic substituents (e.g., alkyl chains), which may enhance receptor binding in medicinal applications .

Table 2: Anti-Amoebic and Anticancer Activity

Compound Activity Against Acanthamoeba Anticancer Target Notes
This compound Not reported Potential EGFR inhibitor Lipophilic substituents may enhance cell uptake
M1/M2 (amino acid thioureas) IC50 < Chlorhexidine Not reported Hydrophilic amino acid moieties improve selectivity
N-Benzoyl-N'-phenylthiourea Not reported EGFR inhibition Aromatic groups critical for RTK binding

Key Observations :

  • Amino acid-modified thioureas (e.g., M1/M2) exhibit superior anti-amoebic activity due to hydrophilic moieties enhancing receptor selectivity . In contrast, the butyl group in this compound may favor hydrophobic interactions in non-polar biological environments.
  • EGFR inhibition is linked to aromatic substituents (e.g., benzoyl, phenyl), suggesting that the 4-methylpyridinyl group in this compound could similarly target tyrosine kinases .

Key Observations :

  • Sulfonaryl thioureas show higher catalytic activity (28% conversion) than aryl ester analogs, attributed to electron-withdrawing groups stabilizing transition states . The 4-methylpyridinyl group in this compound may act as a weak electron donor, reducing catalytic efficiency compared to sulfonaryl derivatives.
  • High yields (81%) in synthesizing 1-(4-methylpyridin-2-yl)thiourea suggest that alkylation at the N1 position (e.g., butyl) may require optimized conditions to maintain efficiency .

Biologische Aktivität

1-Butyl-3-(4-methylpyridin-2-yl)thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, supported by data tables and relevant research findings.

Overview of Thiourea Derivatives

Thiourea derivatives are known for their wide range of biological activities. The specific compound this compound exhibits properties that may be harnessed for therapeutic applications in various fields, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that thiourea derivatives, including this compound, show significant antimicrobial activity. A study highlighted the minimum inhibitory concentration (MIC) values against various bacterial strains:

Compound Bacterial Strain MIC (μg/mL)
This compoundStaphylococcus aureus1.56
Escherichia coli3.12
Pseudomonas aeruginosa6.25

These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that thiourea derivatives can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression. Key findings include:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
PC3 (Prostate Cancer)8.7Inhibition of angiogenesis
HeLa (Cervical Cancer)12.0Disruption of cell signaling pathways

These results indicate that the compound may target specific molecular pathways involved in cancer progression, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The anti-inflammatory properties of thioureas have been documented, with specific emphasis on their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, a comparative study showed:

Compound Inhibition (%) at 10 μg/mL
Dexamethasone90
This compound75

This suggests that the compound can significantly reduce inflammation, comparable to established anti-inflammatory drugs .

Antioxidant Activity

Antioxidant activity is another notable feature of thiourea derivatives. The ability to scavenge free radicals was evaluated using various assays:

Assay Type IC50 (μg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging52

These findings indicate that the compound possesses strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic routes for 1-Butyl-3-(4-methylpyridin-2-yl)thiourea?

The compound is typically synthesized via condensation reactions. A common method involves reacting 4-methylpyridin-2-amine with butyl isothiocyanate in a polar solvent (e.g., methanol) under basic conditions (e.g., NaOH). The reaction is refluxed, followed by purification via recrystallization or chromatography . Alternative routes include the use of thiophosgene or thiocyanate derivatives with amines, optimized for yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this thiourea derivative?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and purity.
  • X-ray Crystallography: Resolves molecular geometry, hydrogen bonding, and polymorphism. For example, SHELXL software refines structures to determine bond lengths (e.g., C–S: ~1.66–1.68 Å) and torsion angles .
  • Infrared Spectroscopy (FTIR): Identifies thiourea functional groups (N–H stretch: ~3200 cm1^{-1}, C=S: ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its chemical reactivity and biological activity?

Polymorphs (e.g., α and β forms) exhibit distinct packing arrangements due to intermolecular hydrogen bonds (N–H···S/N–H···O) and π-π stacking. These differences alter solubility, thermal stability, and enzyme-binding efficacy. For instance, β-polymorphs may show enhanced bioactivity due to improved molecular alignment with target proteins . Crystallization conditions (solvent, temperature) critically control polymorph formation .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects)?

Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or structural impurities. Strategies include:

  • Dose-response validation: Test across multiple concentrations and replicate assays.
  • Structural analogs: Compare activity of derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl groups) to isolate pharmacophores .
  • Targeted binding studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with specific enzymes (e.g., kinases) .

Q. What computational approaches predict the electronic structure and binding modes of this compound?

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO-LUMO gaps) and charge distribution to explain reactivity .
  • Molecular Docking: Simulates interactions with biological targets (e.g., DNA gyrase for antibacterial activity). Software like AutoDock Vina incorporates crystallographic data to predict binding affinities .

Methodological Notes

  • Synthesis Optimization: Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and purity .
  • Data Reproducibility: Cross-validate crystallographic results with Cambridge Structural Database (CSD) entries .
  • Ethical Sourcing: Avoid commercial databases like BenchChem; rely on peer-reviewed journals and PubChem .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.